フェニルホスフィン

概要

説明

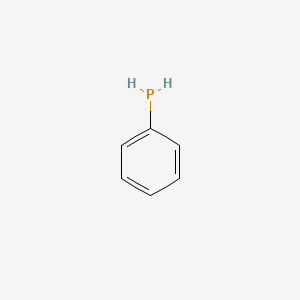

Phenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PH₂. It is the phosphorus analog of aniline and is characterized by an intense penetrating odor. This compound is highly oxidizable and is primarily used as a precursor to other organophosphorus compounds .

科学的研究の応用

Phenylphosphine is utilized in various scientific research applications:

Coordination Chemistry: It functions as a ligand in coordination chemistry, forming complexes and clusters with metal ions.

Polymer Synthesis: Phenylphosphine is used in the synthesis of phosphorus-containing polymers, which have applications in materials science due to their self-extinguishing properties.

Synthetic Intermediates: It serves as a precursor to other organophosphorus compounds, which are valuable in organic synthesis.

作用機序

Target of Action

Phenylphosphine is an organophosphorus compound . It is mainly used as a precursor to other organophosphorus compounds . It can function as a ligand in coordination chemistry . The primary targets of Phenylphosphine are therefore the organophosphorus compounds that it helps to synthesize.

Mode of Action

Phenylphosphine interacts with its targets through chemical reactions. For instance, it can react with many metal complexes to give complexes and clusters . It is also the precursor to the bridging phosphinidene ligand in certain clusters .

Biochemical Pathways

It is known that phenylphosphine can be oxidized with air to afford the oxide . This suggests that it may be involved in oxidation-reduction reactions and pathways.

Pharmacokinetics

It is known that phenylphosphine is highly oxidizable , which could impact its bioavailability and metabolism.

Result of Action

The molecular and cellular effects of Phenylphosphine’s action largely depend on the specific organophosphorus compounds that it helps to synthesize. For instance, Phenylphosphine can be used to synthesize phosphorus-containing polymers, which have self-extinguishing properties .

生化学分析

Biochemical Properties

Phenylphosphine plays a significant role in biochemical reactions, particularly in coordination chemistry where it functions as a ligand. It interacts with various metal complexes to form complexes and clusters. For instance, phenylphosphine reacts with metal chlorides and triethylamine to form phosphinidene ligands . These interactions are crucial for the synthesis of various organophosphorus compounds and polymers.

Cellular Effects

Phenylphosphine has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s high reactivity and ability to form complexes with metals can disrupt normal cellular functions, leading to oxidative stress and potential cytotoxicity . Detailed studies on its specific cellular effects are limited.

Molecular Mechanism

At the molecular level, phenylphosphine exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming complexes with metal ions, which can alter the activity of enzymes and other proteins. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways . Phenylphosphine’s ability to form phosphinidene ligands is particularly noteworthy in this context.

Temporal Effects in Laboratory Settings

In laboratory settings, phenylphosphine’s effects can change over time due to its high reactivity and tendency to oxidize. The compound’s stability is a concern, as it can degrade when exposed to air, forming phenylphosphine oxide . Long-term exposure to phenylphosphine in in vitro or in vivo studies may result in cumulative oxidative damage to cells.

Dosage Effects in Animal Models

The effects of phenylphosphine vary with different dosages in animal models. At low doses, it may have minimal impact, but at higher doses, it can cause significant toxicity. High doses of phenylphosphine can lead to oxidative stress, liver damage, and other adverse effects . Threshold effects and toxic responses need to be carefully monitored in experimental settings.

Metabolic Pathways

Phenylphosphine is involved in metabolic pathways that include its oxidation to phenylphosphine oxide. This reaction is catalyzed by enzymes that facilitate the addition of oxygen to the compound . The metabolic flux and levels of metabolites can be affected by the presence of phenylphosphine, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, phenylphosphine is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can impact its biochemical activity and potential toxicity.

Subcellular Localization

Phenylphosphine’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its activity and function within the cell.

準備方法

Phenylphosphine can be synthesized through the reduction of dichlorophenylphosphine with lithium aluminum hydride in ether. The reaction is performed under a nitrogen atmosphere to prevent side reactions involving oxygen . The reaction can be represented as follows:

LiAlH4+2C6H5PCl2→2C6H5PH2+Li++Al3++4Cl−

化学反応の分析

Phenylphosphine undergoes various chemical reactions, including:

- When exposed to air, phenylphosphine oxidizes to form phenylphosphine oxide:

Oxidation: C6H5PH2+O2→C6H5P(OH)2

Addition Reactions: Phenylphosphine can undergo base-catalyzed allylic addition to acrylonitrile to form bis(2-cyanoethylphenyl)phosphine, which is a useful synthetic intermediate.

類似化合物との比較

Phenylphosphine is similar to other primary phosphines, such as methylphosphine and ethylphosphine. its unique structure, with a phenyl group attached to the phosphorus atom, imparts distinct reactivity and properties. Unlike methylphosphine and ethylphosphine, phenylphosphine has a higher tendency to form stable complexes with metal ions, making it particularly useful in coordination chemistry .

Similar Compounds

- Methylphosphine (CH₃PH₂)

- Ethylphosphine (C₂H₅PH₂)

- Diphenylphosphine (C₆H₅)₂PH

Phenylphosphine’s unique combination of properties and reactivity makes it a valuable compound in various scientific and industrial applications.

生物活性

Phenylphosphine (C6H7P), a colorless liquid with a foul odor, is a phosphine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of phenylphosphine, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Phenylphosphine is characterized by its phosphorus atom bonded to a phenyl group. Its synthesis often involves the reaction of phosphorus trichloride with phenylmagnesium bromide or other similar methods. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of phenylphosphine derivatives on different cancer cell lines. For instance, a study reported that certain derivatives exhibited moderate cytotoxicity against the HL-60 human leukemia cell line, with IC50 values indicating potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HL-60 | 15 |

| Derivative B | HL-60 | 25 |

| Derivative C | HL-60 | 10 |

The results suggest that modifications to the phenyl group can significantly influence the biological activity of phosphine derivatives.

Antibacterial Activity

Phenylphosphine has also shown promise in antibacterial applications. In vitro tests demonstrated that specific derivatives were effective against Bacillus subtilis, with some compounds achieving promising antibacterial activity .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | B. subtilis | 8 µg/mL |

| Compound Y | B. subtilis | 16 µg/mL |

| Compound Z | B. subtilis | 4 µg/mL |

These findings indicate the potential utility of phenylphosphine derivatives in developing new antibacterial agents.

Case Study 1: Anticancer Potential

A recent study focused on the anticancer potential of a novel phosphinic acid derivative related to phenylphosphine. This compound was tested on SAOS-2 osteosarcoma cells and demonstrated significant cytotoxicity, leading to a cell viability reduction to 55% at certain concentrations. The study employed various assays including MTT and Hoechst staining to assess cell viability and apoptosis features .

Case Study 2: Toxicological Profile

The toxicological profile of phenylphosphine reveals several health hazards associated with exposure. Symptoms from inhalation or skin contact include irritation, nausea, and potential damage to blood cells leading to anemia . Chronic exposure may affect the nervous system and reproductive health, underscoring the need for careful handling in laboratory settings.

Research Findings

Research continues to explore the structure-activity relationships (SAR) of phenylphosphine derivatives. Studies indicate that modifications such as introducing electron-withdrawing groups can enhance biological activity while maintaining safety profiles .

特性

IUPAC Name |

phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGWZZNNEUHDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7P, Array | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073224 | |

| Record name | Phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor. | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001 | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79 | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.45 [mmHg] | |

| Record name | Phenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

638-21-1 | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856X9KP929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine, phenyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SZ200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenylphosphine?

A1: Phenylphosphine has the molecular formula C7H9P and a molecular weight of 124.10 g/mol.

Q2: What spectroscopic techniques are useful for characterizing phenylphosphine and its derivatives?

A2: Several spectroscopic techniques are commonly employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are particularly informative for determining structure and studying bonding in phenylphosphine and its derivatives. For example, 1H NMR studies have been used to investigate the internal rotational potential and electron delocalization in triphenylphosphine. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic P–H, P–C, and other functional group vibrations. This technique has been used to study the vibrational modes of difluorophenylphosphine and characterize novel phosphino alkane sulfonates. [, ]

- Mass Spectrometry (MS): MS techniques like MALDI-TOF-MS are valuable for determining molecular weight and analyzing cyclic(arylene ether) oligomers containing the phenylphosphine oxide moiety. []

Q3: How does phenylphosphine react with alkenes?

A3: Phenylphosphine readily undergoes addition reactions with alkenes like styrene and ethynylbenzene. It acts as a nucleophile, adding across the carbon-carbon double or triple bond in an anti-Markovnikov fashion. Interestingly, the first addition of phenylphosphine is less reactive than the second, contrasting with the reactivity observed with thiophenol. [, ]

Q4: Can phenylphosphine be used in polymerization reactions?

A4: Yes, phenylphosphine participates in polyaddition reactions with difunctional monomers like 1,4-divinylbenzene and 1,4-diethynylbenzene, yielding polymers with phosphorus incorporated into the backbone. These polymers have been investigated for their potential as flame retardants and high-performance materials. [, ]

Q5: Are there any notable reactions of phenylphosphine oxides?

A5: (2,2′-Biphenylylene)phenylphosphine oxide undergoes regioselective ortho-substitution reactions with various electrophiles after treatment with lithium diisopropylamide. This provides a route to synthesize unsymmetrical biaryl derivatives. []

Q6: How are phenylphosphines employed in catalysis?

A6: Phenylphosphines serve as versatile ligands in transition metal complexes used in various catalytic processes, including:

- Olefin Oligomerization: Nickel(II) complexes with N,P,N-type ligands incorporating a phenylphosphine moiety effectively catalyze ethylene oligomerization, exhibiting high activity and selectivity for butenes. []

- Asymmetric Hydrogenation: Chiral phenylphosphine ligands, like (S)-methylphenylphosphine-borane, have been used in palladium-catalyzed asymmetric arylation reactions, demonstrating solvent-dependent stereoselectivity. []

- Carbonylation Reactions: Palladium complexes immobilized on magnetic nanoparticles and modified with phosphine ligands, including those derived from phenylphosphine oxide, efficiently catalyze the carbonylative polycondensation of aromatic diiodides and diamines to produce poly(arylene ether amide triphenylphosphine oxide)s. []

Q7: Have computational methods been used to study phenylphosphine?

A7: Yes, computational chemistry plays a significant role:

- Protonation Studies: Density Functional Theory (DFT) calculations confirmed that protonation of phenylphosphine and its halogenated derivatives occurs preferentially at the phosphorus atom. These studies provide insights into the reactivity and electronic properties of these compounds. []

- Bond Dissociation Enthalpy (BDE) Calculations: The (RO)B3LYP method has been employed to estimate P–H BDEs in substituted phenylphosphines. These calculations are valuable for understanding the stability and reactivity of these compounds towards radical reactions. []

- Structure-Activity Relationship (SAR): Computational models help establish SAR by correlating molecular properties with biological activity. For example, Hammett substituent constants have been correlated with the P–H BDEs of phenylphosphines, shedding light on the influence of electronic effects on bond strength. []

Q8: Are there strategies to improve the stability or solubility of phenylphosphine derivatives?

A8:

- Introduction of Polar Groups: Incorporating polar groups, like sulfonate moieties, into phenylphosphine structures increases water solubility, facilitating their use in aqueous-phase catalysis. []

- Polymerization: Incorporation of phenylphosphine oxide units into polymer backbones improves stability and can impart desirable properties like flame retardancy. [, ]

Q9: What are the safety concerns associated with phenylphosphine and its derivatives?

A10: Phenylphosphine and related compounds can be toxic. For example, inhalation toxicity studies in rats revealed LC50 values for phenylphosphine. [] Always handle these compounds with appropriate safety precautions and personal protective equipment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。